molecular formula C11H5Cl3F6N2O B3042544 N-[3,5-di(trifluoromethyl)phenyl]-N'-(1,2,2-trichlorovinyl)urea CAS No. 646989-41-5

N-[3,5-di(trifluoromethyl)phenyl]-N'-(1,2,2-trichlorovinyl)urea

Cat. No.: B3042544
CAS No.: 646989-41-5
M. Wt: 401.5 g/mol
InChI Key: QWJZTLRKTDJIPX-UHFFFAOYSA-N
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Description

N-[3,5-Di(trifluoromethyl)phenyl]-N'-(1,2,2-trichlorovinyl)urea (CAS 646989-41-5) is a high-purity chemical compound for research applications. With a molecular formula of C11H5Cl3F6N2O and a molecular weight of 401.51 g/mol, this diarylurea derivative is a key structural motif in medicinal chemistry . The N,N'-diarylurea pharmacophore is recognized as a privileged structure in the development of targeted anti-tumor agents, famously exemplified in multi-kinase inhibitors like Sorafenib . Compounds within this class are extensively investigated for their ability to inhibit key receptor tyrosine kinases (RTKs)—such as the Vascular Endothelial Growth Factor Receptor (VEGFR)—thereby disrupting tumor angiogenesis and cancer cell proliferation pathways . This reagent serves as a critical building block for researchers in chemical synthesis and drug discovery, enabling the design and development of novel therapeutic candidates. The product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-(1,2,2-trichloroethenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl3F6N2O/c12-7(13)8(14)22-9(23)21-6-2-4(10(15,16)17)1-5(3-6)11(18,19)20/h1-3H,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJZTLRKTDJIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NC(=O)NC(=C(Cl)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl3F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-di(trifluoromethyl)phenyl]-N’-(1,2,2-trichlorovinyl)urea typically involves the reaction of 3,5-di(trifluoromethyl)aniline with 1,2,2-trichlorovinyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at low temperatures to ensure the stability of the reactants and products.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-di(trifluoromethyl)phenyl]-N’-(1,2,2-trichlorovinyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trichlorovinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Organic Synthesis

Catalysis : The compound is utilized as an organocatalyst in various organic transformations. Its ability to stabilize transition states through hydrogen bonding makes it effective in promoting reactions such as aldol reactions and Michael additions. For instance, derivatives like N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea have been shown to enhance reaction rates and selectivity in asymmetric synthesis .

Case Study : In a study by Schreiner et al., the thiourea derivative was employed to catalyze a series of reactions with high enantioselectivity, demonstrating its utility in synthesizing complex organic molecules .

Material Science

Polymer Chemistry : The compound serves as a precursor for the synthesis of fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance due to the trifluoromethyl groups present in the structure.

PropertyValue
Thermal Stability>300 °C
Chemical ResistanceHigh
Solubility in SolventsLimited (non-polar)

Biological Applications

Antimicrobial Activity : Research indicates that compounds with trifluoromethyl groups possess significant antimicrobial properties. The incorporation of N-[3,5-di(trifluoromethyl)phenyl]-N'-(1,2,2-trichlorovinyl)urea into drug formulations has been explored for its potential to combat resistant strains of bacteria.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the efficacy of trifluoromethyl-containing urea derivatives against various bacterial strains, suggesting their potential use as new antimicrobial agents .

Environmental Chemistry

Pesticide Development : The compound's structure makes it suitable for developing new agrochemicals. Its high lipophilicity allows for effective penetration into plant tissues, enhancing pesticide efficacy.

Application AreaExample Use Case
AgrochemicalsDevelopment of new herbicides
Environmental RemediationTargeted delivery systems for contaminants

Mechanism of Action

The mechanism of action of N-[3,5-di(trifluoromethyl)phenyl]-N’-(1,2,2-trichlorovinyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins, leading to modulation of their activity. The trichlorovinyl group can participate in covalent bonding with nucleophilic sites, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Urea Derivatives with Aromatic and Heterocyclic Substituents

Compound Name Substituents Molecular Weight Key Features Applications/Notes
1-(3,5-Di(trifluoromethyl)phenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9m) 3,5-di(trifluoromethyl)phenyl; thiazolylphenyl-piperazine 530.2 g/mol Higher molecular weight due to thiazole and piperazine groups; ESI-MS m/z: 530.2 [M+H]⁺. Potential CNS or antimicrobial applications due to piperazine moiety; 79.6% synthetic yield .
N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1R,2R)-2-(dimethylamino)cyclohexyl]urea Cyclohexyl-dimethylamino 397.35 g/mol Stereochemical complexity from cyclohexyl group; lower molecular weight. Priced at ¥28,800/g; possible use in chiral catalysis or receptor-targeted studies .
N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(9R)-6′-methoxycinchonan-9-yl]urea Methoxycinchonan 578.54 g/mol Bulky cinchona alkaloid-derived substituent; increased hydrophobicity. High cost (¥34,200/100 mg); likely used in asymmetric synthesis or antimalarial research .

Key Observations :

  • Trifluoromethylphenyl Ureas : The presence of 3,5-bis(trifluoromethyl)phenyl is common in agrochemicals and pharmaceuticals due to enhanced stability and binding affinity. However, the trichlorovinyl group in the target compound distinguishes it from analogs with heterocycles (e.g., thiazole in 9m) or stereochemically complex substituents (e.g., cinchonan in ).
  • Biological Activity: Thiazole- and piperazine-containing derivatives (e.g., 9m) may exhibit improved solubility and CNS penetration compared to the target compound .

Urea-Based Agrochemicals

Compound Name Substituents Molecular Weight Applications
Fluometuron 3-(trifluoromethyl)phenyl; dimethyl 232.2 g/mol Herbicide; inhibits photosynthesis .
Teflubenzuron 3,5-dichloro-2,4-difluorophenyl; difluorobenzamide 508.7 g/mol Insect growth regulator; chitin synthesis inhibitor .
Target Compound 3,5-di(trifluoromethyl)phenyl; trichlorovinyl 439.5 g/mol Research chemical; potential pesticidal properties unconfirmed.

Key Observations :

  • Structural vs. Functional Relationships: Unlike fluometuron and teflubenzuron, the target compound lacks a dimethyl group or benzamide linkage, which are critical for herbicidal or insecticidal activity.

Medicinal Chemistry Analogs

Compound Name Substituents Molecular Weight Applications
Netupitant 3,5-bis(trifluoromethyl)phenyl; propanamide 478.6 g/mol Antiemetic; NK₁ receptor antagonist .
Target Compound 3,5-di(trifluoromethyl)phenyl; urea 439.5 g/mol No reported therapeutic use; structural similarity to Netupitant suggests potential for receptor binding studies.

Key Observations :

  • Urea vs.

Biological Activity

N-[3,5-di(trifluoromethyl)phenyl]-N'-(1,2,2-trichlorovinyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C14H5Cl3F6N2O
  • Molecular Weight : 437.65 g/mol
  • CAS Number : 154563-54-9
  • Solubility : Soluble in DMSO and ethanol

The compound exhibits potent biological activity primarily through the inhibition of specific signaling pathways. Notably, it acts as a dual inhibitor of NF-κB and AP-1 transcriptional activity, with an IC50 value of 50 nM. This inhibition leads to decreased production of pro-inflammatory cytokines such as IL-2, IL-8, and TNF-α in Jurkat T cells .

Biological Activities

  • Anti-inflammatory Effects :
    • The compound significantly inhibits cytokine production selectively in T cells while exhibiting minimal effects in other cell types. This selectivity suggests potential therapeutic applications in inflammatory diseases .
  • Anticancer Properties :
    • In studies involving liver cancer cell lines (HepG2 and Hep3B), treatment with varying concentrations (1–10.8 µM) for up to 72 hours resulted in inhibited cell growth and induced apoptosis. The mechanism involves the activation of HNF 4α and the inhibition of the STAT3 pathway .
    • In vivo studies confirmed that administration at a dose of 5 mg/kg significantly prevented tumor growth in animal models .
  • Muscle Wasting Prevention :
    • The compound has been shown to ameliorate muscle wasting in rat models of cancer cachexia, highlighting its potential role in managing muscle loss associated with chronic diseases .

Case Study 1: Inhibition of Liver Cancer Growth

A study demonstrated that this compound effectively inhibited liver tumor growth by targeting HNF 4α and suppressing the STAT3 signaling pathway. The findings indicated a dose-dependent relationship between drug concentration and tumor growth inhibition .

Case Study 2: Treatment of Collagen-Induced Arthritis

In a mouse model for collagen-induced arthritis, treatment with the compound resulted in reduced arthritic severity. This effect was attributed to its anti-inflammatory properties and selective inhibition of cytokine production in T cells .

Comparative Analysis Table

Activity In vitro Effect In vivo Effect
Anti-inflammatoryInhibits IL-2, IL-8, TNF-α productionReduces severity in arthritis models
AnticancerInduces apoptosis in liver cancer cellsPrevents tumor growth in animal models
Muscle wasting preventionNot applicableAmeliorates muscle wasting in cancer cachexia

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3,5-di(trifluoromethyl)phenyl]-N'-(1,2,2-trichlorovinyl)urea
Reactant of Route 2
Reactant of Route 2
N-[3,5-di(trifluoromethyl)phenyl]-N'-(1,2,2-trichlorovinyl)urea

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